(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone
Overview
Description
The compound is known as LIA (4-AMINO-2- { [1- (METHYLSULFONYL)PIPERIDIN-4-YL]AMINO}PYRIMIDIN-5-YL) (2,3-DIFLUORO-6-METHOXYPHENYL)METHANONE .
Chemical Reactions Analysis
There are some references to the compound in the context of a radiometric filter binding assay , and its anticancer activity was assessed at distinct concentrations using an MTT assay .Scientific Research Applications
Imaging Applications in Parkinson's Disease
One significant application of a compound related to (4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone is in the imaging of LRRK2 enzyme in Parkinson's disease. The study by Wang et al. (2017) discusses the synthesis of [11C]HG-10-102-01, a tracer used for PET imaging in Parkinson's disease research. This tracer is developed for studying the LRRK2 enzyme, which is implicated in Parkinson's disease pathology (Wang et al., 2017).
Antiplasmodial and Antitrypanosomal Potential
The compound's derivatives have been explored for their antiplasmodial and antitrypanosomal properties. Veale et al. (2019) identified MMV010576, a structurally related compound, as a potent and selective antiplasmodial agent, indicating potential applications in treating malaria and Trypanosoma brucei infections (Veale et al., 2019).
Antimicrobial Activity
A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, structurally related to the compound , demonstrated notable antimicrobial activity. Mallesha and Mohana (2014) synthesized these derivatives and found them effective against certain bacterial and fungal strains, suggesting potential for development in antimicrobial therapy (Mallesha & Mohana, 2014).
Structural Analysis and Anticonvulsant Properties
Georges et al. (1989) conducted a structural analysis of compounds including 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol, revealing insights into the electronic properties of these anticonvulsant drugs. This research enhances our understanding of the structural characteristics that contribute to the therapeutic effects of such compounds (Georges et al., 1989).
properties
IUPAC Name |
[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNJNYBQQYBCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225143 | |
Record name | RO-4584820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone | |
CAS RN |
741713-40-6 | |
Record name | RO-4584820 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-4584820 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RO-4584820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-547 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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